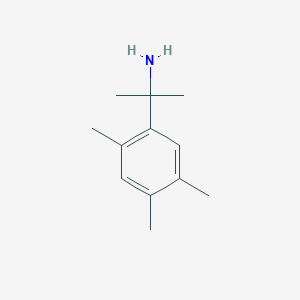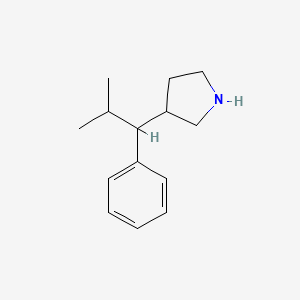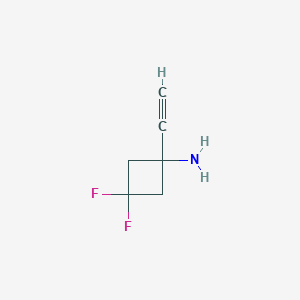
1-Ethynyl-3,3-difluorocyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,3-difluorocyclobutan-1-amine is a chemical compound with the molecular formula C6H7F2N It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutane ring, along with an amine group
Preparation Methods
The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents such as acetylene or its derivatives under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Scientific Research Applications
1-Ethynyl-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Ethynyl-3,3-difluorocyclobutan-1-amine can be compared with other similar compounds, such as:
1-Ethynyl-3-fluorocyclobutan-1-amine: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-Ethynyl-3,3-dichlorocyclobutan-1-amine: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and applications.
1-Ethynyl-3,3-difluorocyclopropan-1-amine: The smaller cyclopropane ring can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H7F2N |
|---|---|
Molecular Weight |
131.12 g/mol |
IUPAC Name |
1-ethynyl-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H7F2N/c1-2-5(9)3-6(7,8)4-5/h1H,3-4,9H2 |
InChI Key |
YDJNOOYLWCBBTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(C1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


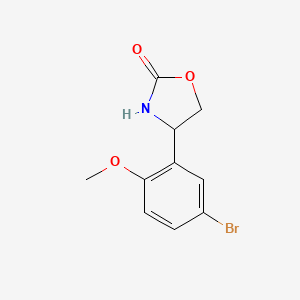
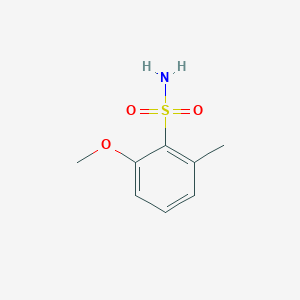



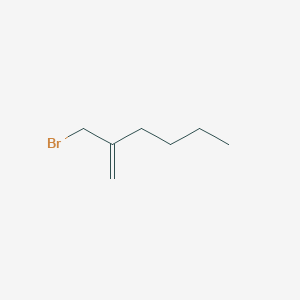
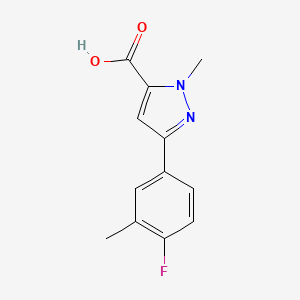
![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
